![molecular formula C18H18F3NO2S B2865188 N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-3-(trifluoromethyl)benzamide CAS No. 2320683-23-4](/img/structure/B2865188.png)
N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-3-(trifluoromethyl)benzamide
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Description
N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C18H18F3NO2S and its molecular weight is 369.4. The purity is usually 95%.
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Scientific Research Applications
Thiophene Derivatives in Heterocyclic Synthesis
Research has explored the synthesis and reactivity of thiophene derivatives, such as benzo[b]thiophen-2-yl-hydrazonoesters, towards various nitrogen nucleophiles to yield a diverse range of heterocyclic compounds. These processes highlight the versatility of thiophene-containing compounds in the synthesis of complex molecules with potential applications in pharmaceuticals and materials science (Mohareb et al., 2004).
Synthesis of Pyrazole Derivatives
Another study focused on the synthesis of celecoxib derivatives, showcasing the transformation of functionalized pyrazoles into compounds with potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This research underscores the significant role of pyrazole derivatives, possibly related to the core structure of interest, in the development of new therapeutic agents (Küçükgüzel et al., 2013).
Development of Anticancer Drugs
The discovery and development of compounds like MGCD0103, an orally active histone deacetylase inhibitor, demonstrate the application of complex molecules in cancer therapy. These compounds can selectively inhibit certain histone deacetylases, leading to blocked cancer cell proliferation and induced apoptosis, showcasing the potential of specific benzamide derivatives in oncology (Zhou et al., 2008).
Antibacterial and Antifungal Applications
Research into the synthesis of various substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides highlights their potential biological applications, including inhibitory effects against human recombinant alkaline phosphatase and recombinant human and rat ecto-5′-nucleotidases. These compounds' ability to bind nucleotide protein targets indicates their relevance in medicinal chemistry and potential antibacterial and antifungal applications (Saeed et al., 2015).
properties
IUPAC Name |
N-[(4-thiophen-3-yloxan-4-yl)methyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO2S/c19-18(20,21)14-3-1-2-13(10-14)16(23)22-12-17(5-7-24-8-6-17)15-4-9-25-11-15/h1-4,9-11H,5-8,12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWPZFGDUDYZEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-3-(trifluoromethyl)benzamide |
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